2-(Hexadecanoylamino)ethyl acetate
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Overview
Description
2-(Hexadecanoylamino)ethyl acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecanoylamino)ethyl acetate typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-aminoethanol, followed by acetylation. The reaction can be carried out under acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide as catalysts. The process generally involves heating the reactants to facilitate the esterification and acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the time required and increasing the yield. The use of non-solvent conditions and catalysts like calcium oxide can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecanoylamino)ethyl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and 2-aminoethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under suitable conditions.
Major Products
Hydrolysis: Hexadecanoic acid and 2-aminoethanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
2-(Hexadecanoylamino)ethyl acetate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-(Hexadecanoylamino)ethyl acetate involves its interaction with lipid membranes. The compound’s long hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This amphiphilic nature enables it to act as a surfactant, reducing surface tension and facilitating the formation of micelles and other structures. These properties are crucial for its applications in drug delivery and cosmetics .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: An ester with similar applications in the fragrance industry.
Uniqueness
2-(Hexadecanoylamino)ethyl acetate is unique due to its long-chain fatty acid derivative, which imparts distinct properties such as enhanced hydrophobicity and the ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems .
Properties
CAS No. |
2495-72-9 |
---|---|
Molecular Formula |
C20H39NO3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(hexadecanoylamino)ethyl acetate |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-18-24-19(2)22/h3-18H2,1-2H3,(H,21,23) |
InChI Key |
KNZOGQPUJYKSAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOC(=O)C |
Origin of Product |
United States |
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